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Compound of Interest

Compound Name:
1-[5-Fluoro-2-(propan-2-

yloxy)phenyl]ethan-1-amine

CAS No.: 1019607-45-4

Cat. No.: B1386043 Get Quote

Executive Summary & Pharmacophore Significance
The 1-(5-fluoro-2-isopropoxyphenyl)ethylamine scaffold represents a high-value "chiral building

block" used to modulate potency and physicochemical properties in small-molecule

therapeutics. It serves as a bioisostere to the 2,6-dichloro-3-fluorophenyl moiety found in first-

generation ALK inhibitors (e.g., Crizotinib), offering improved solubility and distinct metabolic

profiles.
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Feature Chemical Role Pharmacological Impact

5-Fluorine
Electronic modulation (σ-

inductively withdrawing)

Metabolic Block: Prevents

oxidative metabolism at the

para-position relative to the

ether, extending half-life (

).

2-Isopropoxy Steric bulk & Lipophilicity

Conformational Lock: Forces

the phenyl ring out of planarity

with adjacent systems,

improving selectivity for ATP-

binding pockets.

Chiral Amine

Stereogenic center (

or

)

Vector Control: Directs the

molecule into specific sub-

pockets (e.g., ribose binding

region) with high enantiomeric

selectivity.

Physicochemical Properties
The following data represents the consensus properties for the free base form of (S)-1-(5-

fluoro-2-isopropoxyphenyl)ethylamine.
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Property Value (Approx.) Note

Molecular Formula -

Molecular Weight 197.25 g/mol Fragment-like space

cLogP 2.4 – 2.6
Moderate lipophilicity; good

CNS penetration potential

pKa (Conj. Acid) 9.2 – 9.5
Basic amine; exists as cation

at physiological pH

TPSA ~21 Å² High membrane permeability

Rotatable Bonds 3
Rigidified by the 2-isopropoxy

steric clash

Synthesis & Chiral Resolution
High-purity synthesis of this motif requires controlling the stereocenter at the benzylic position.

Two primary methodologies are recommended: Ellman’s Sulfinamide Chemistry (Chemical)

and Biocatalytic Transamination (Enzymatic).

Method A: Asymmetric Synthesis via Ellman’s Auxiliary
This method is preferred for gram-scale discovery chemistry due to its reliability and high

diastereoselectivity (

).
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Caption: Figure 1. Asymmetric synthesis workflow using (S)-tert-butylsulfinamide to establish

the benzylic stereocenter.
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Detailed Protocol (Ellman Approach)
Ether Formation:

Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in DMF.

Add

(2.0 eq) and 2-bromopropane (1.5 eq).

Heat to 60°C for 4 hours. Aqueous workup yields the isopropoxy ketone.

Imine Formation:

Combine the ketone (1.0 eq) and

-(-)-tert-butylsulfinamide (1.2 eq) in THF.

Add

(2.0 eq) dropwise. Stir at 70°C for 16h.

Critical Checkpoint: Monitor conversion by LCMS. The imine is sensitive to hydrolysis;

quench carefully with brine.

Reduction:

Cool the imine solution to -48°C.

Add

(5.0 eq) or L-Selectride (for higher selectivity).

Warm to room temperature (RT) and quench.

Deprotection:

Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH.

Precipitate the product as the hydrochloride salt with diethyl ether.
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Method B: Biocatalytic Transamination
Ideal for scale-up (>100g), this method uses

-Transaminases (ATA) to convert the ketone directly to the chiral amine with

ee.

Enzyme Source:Vibrio fluvialis (Vf-ATA) or engineered variants (e.g., Codexis ATA panels).

Amine Donor: Isopropylamine (1M) or Alanine/LDH system.

Conditions: pH 7.0–8.0, 30°C, DMSO cosolvent (10-20%).

Pharmacological Applications & SAR Logic
The 5-fluoro-2-isopropoxy motif is designed to optimize the Structure-Activity Relationship

(SAR) in kinase inhibitors.

Signal Transduction & Binding Logic
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Caption: Figure 2. Pharmacophore logic demonstrating how the 5-F and 2-OiPr substituents

enhance binding and stability.

Key Interactions:
Metabolic Shielding: The C5 position of the aniline ring is a "soft spot" for CYP450 oxidation.

Fluorination here significantly reduces clearance.

Solubility Boost: The isopropoxy group disrupts crystal packing energy compared to a

methoxy or chloro substituent, often improving thermodynamic solubility.

Selectivity: The bulk of the isopropoxy group often clashes with the "gatekeeper" residues in

off-target kinases, improving the selectivity profile for the intended target (e.g., ALK vs.

EGFR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-
chemistry.org]

2. US7615634B2 - 4-aminopyrimidine-5-one derivatives - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Technical Guide: 5-Fluoro-2-isopropoxy Substituted
Chiral Amines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1386043#5-fluoro-2-isopropoxy-substituted-chiral-
amines-properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.organic-chemistry.org/abstracts/lit7/997.shtm
https://patents.google.com/patent/US7615634B2/en
https://www.benchchem.com/product/b1386043?utm_src=pdf-custom-synthesis
https://www.organic-chemistry.org/abstracts/lit7/997.shtm
https://www.organic-chemistry.org/abstracts/lit7/997.shtm
https://patents.google.com/patent/US7615634B2/en
https://patents.google.com/patent/US7615634B2/en
https://www.benchchem.com/product/b1386043#5-fluoro-2-isopropoxy-substituted-chiral-amines-properties
https://www.benchchem.com/product/b1386043#5-fluoro-2-isopropoxy-substituted-chiral-amines-properties
https://www.benchchem.com/product/b1386043#5-fluoro-2-isopropoxy-substituted-chiral-amines-properties
https://www.benchchem.com/product/b1386043#5-fluoro-2-isopropoxy-substituted-chiral-amines-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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